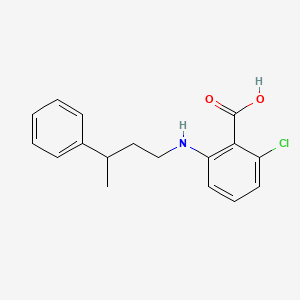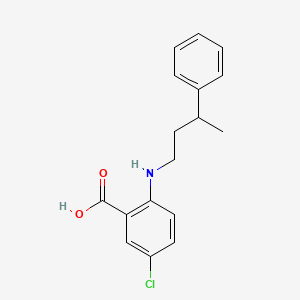![molecular formula C15H24N2O B7570575 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570575.png)
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine, also known as MPEP, is a compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction. In
Mecanismo De Acción
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine acts as a selective antagonist of the mGluR5 subtype, which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, this compound modulates the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of mood, anxiety, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of mGluR5 in various brain regions, including the amygdala, hippocampus, and prefrontal cortex. By modulating the activity of these brain regions, this compound has been shown to have anxiolytic, antidepressant, and anti-addictive effects in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine in lab experiments is its selectivity for the mGluR5 subtype. This allows researchers to specifically target this receptor subtype without affecting other receptors. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine. One potential direction is to explore its potential therapeutic applications in other neurological disorders, such as schizophrenia and Alzheimer's disease. Another potential direction is to develop more potent and selective mGluR5 antagonists that can be used in clinical trials. Additionally, researchers can explore the potential of combination therapy with this compound and other drugs to enhance its therapeutic effects.
Métodos De Síntesis
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine can be synthesized using a multi-step reaction sequence starting from 4-methoxybenzyl chloride and piperidine. The synthesis involves the conversion of 4-methoxybenzyl chloride to 4-methoxybenzyl alcohol, which is then reacted with piperidine to form the corresponding piperidine derivative. This derivative is then treated with ethyl bromoacetate to form the final product, this compound.
Aplicaciones Científicas De Investigación
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction. It has been shown to modulate the activity of metabotropic glutamate receptors (mGluRs), which are involved in the regulation of synaptic plasticity and neuronal excitability. This compound acts as a selective antagonist of the mGluR5 subtype, which has been implicated in the pathophysiology of various neurological disorders.
Propiedades
IUPAC Name |
1-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-12(16)14-7-9-17(10-8-14)11-13-3-5-15(18-2)6-4-13/h3-6,12,14H,7-11,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZHVVLUWPTVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CC2=CC=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570492.png)


![4-[[4-(1-Aminoethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7570511.png)


![[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B7570534.png)
![1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570542.png)





![2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid](/img/structure/B7570613.png)
